5-(4-Fluorophenyl)picolinaldehyde
Description
5-(4-Fluorophenyl)picolinaldehyde is an aromatic aldehyde featuring a pyridine ring substituted at the 5-position with a 4-fluorophenyl group and an aldehyde functional group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing fluorine atom and the reactive aldehyde group, which facilitate nucleophilic additions and condensation reactions.
Properties
Molecular Formula |
C12H8FNO |
|---|---|
Molecular Weight |
201.2 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-4-1-9(2-5-11)10-3-6-12(8-15)14-7-10/h1-8H |
InChI Key |
PRILEFMLYIAFAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C=O)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Notes:
- Functional Groups: The aldehyde group in this compound enhances reactivity compared to nitrile (picolinonitrile) or trifluoromethyl derivatives, making it more suitable for Schiff base formation or further derivatization .
Physicochemical Properties
- Molecular Weight : The trifluoromethyl derivative (175.11 g/mol) is lighter than this compound (~201.20 g/mol), influencing volatility and solubility .
- Solubility: While exact data for the target compound is unavailable, 5-(Trifluoromethyl)picolinaldehyde has a calculated Log S of -2.9, indicating moderate lipophilicity. The fluorophenyl group in the target compound may further reduce aqueous solubility compared to non-fluorinated analogs .
- Hydrogen Bonding: The aldehyde group can act as both a hydrogen bond acceptor and donor, unlike nitriles or trifluoromethyl groups, which primarily act as acceptors. This property may enhance crystal packing efficiency, as seen in Etter’s hydrogen-bonding graph-set analysis .
Research Findings and Data Gaps
- Crystallography: Tools like SHELXL and ORTEP-3 () are critical for analyzing the crystal structures of fluorophenyl derivatives.
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